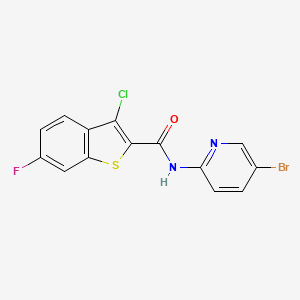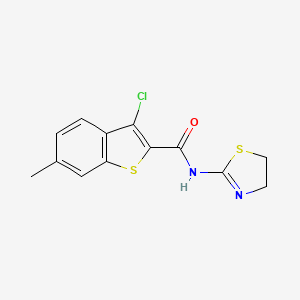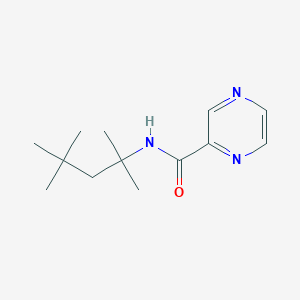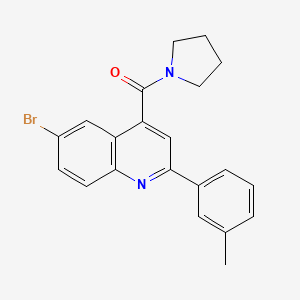![molecular formula C15H19ClN2O B3482882 N-(2-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B3482882.png)
N-(2-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea, also known as CCNU, is a synthetic chemical compound that has been widely used in scientific research for its potential therapeutic applications. CCNU belongs to the class of alkylating agents, which are known for their ability to bind to DNA and disrupt its normal function.
Mécanisme D'action
N-(2-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea exerts its anticancer effects by binding to DNA and interfering with its normal function, leading to the formation of cross-links between DNA strands. This disrupts the replication and transcription of DNA, ultimately leading to cell death. N-(2-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea has also been shown to inhibit the activity of certain enzymes involved in DNA repair, further contributing to its cytotoxic effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also has anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth. Additionally, N-(2-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea has been shown to have immunomodulatory effects, meaning that it can modulate the activity of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea is its ability to cross the blood-brain barrier, making it an effective treatment for brain tumors. However, N-(2-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea has also been associated with a number of side effects, including myelosuppression, gastrointestinal toxicity, and hepatotoxicity. In addition, N-(2-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea can be difficult to administer due to its toxicity and potential for adverse effects.
Orientations Futures
There are several potential future directions for N-(2-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea research. One area of interest is the development of new formulations or delivery methods that can improve the efficacy and safety of N-(2-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea. Another area of interest is the investigation of N-(2-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea's potential in combination with other drugs or therapies, such as immunotherapy. Finally, further research is needed to better understand the molecular mechanisms underlying N-(2-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea's anticancer effects, which could lead to the development of new and more effective therapies.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea has been extensively studied for its therapeutic potential in the treatment of various types of cancer, including brain tumors, lymphomas, and solid tumors. N-(2-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea has also been used in the treatment of other diseases, such as multiple sclerosis and autoimmune disorders.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(cyclohexen-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c16-13-8-4-5-9-14(13)18-15(19)17-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPAUGDJUBBEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B3482815.png)
![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B3482828.png)
![4-chloro-3-nitro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3482846.png)






![6-bromo-2-(4-ethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B3482895.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3482902.png)

